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molecular formula C5H10ClNO2 B112914 (S)-Methyl azetidine-2-carboxylate hydrochloride CAS No. 69684-69-1

(S)-Methyl azetidine-2-carboxylate hydrochloride

Cat. No. B112914
M. Wt: 151.59 g/mol
InChI Key: FKHBGZKNRAUKEF-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08759334B2

Procedure details

To a solution of azetidine-2-carboxylic acid (1 eq.) in MeOH at 0° C. was added dropwise thionyl chloride (2.5 eq.). The reaction was stirred at 20° C. for 15 h. The crude was concentrated under reduced pressure and used as such without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:4][CH2:3][CH:2]1[C:5]([OH:7])=[O:6].S(Cl)([Cl:10])=O.[CH3:12]O>>[ClH:10].[CH3:12][O:6][C:5]([CH:2]1[CH2:3][CH2:4][NH:1]1)=[O:7] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(CC1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 20° C. for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The crude was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
such without further purification

Outcomes

Product
Details
Reaction Time
15 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08759334B2

Procedure details

To a solution of azetidine-2-carboxylic acid (1 eq.) in MeOH at 0° C. was added dropwise thionyl chloride (2.5 eq.). The reaction was stirred at 20° C. for 15 h. The crude was concentrated under reduced pressure and used as such without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:4][CH2:3][CH:2]1[C:5]([OH:7])=[O:6].S(Cl)([Cl:10])=O.[CH3:12]O>>[ClH:10].[CH3:12][O:6][C:5]([CH:2]1[CH2:3][CH2:4][NH:1]1)=[O:7] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(CC1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 20° C. for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The crude was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
such without further purification

Outcomes

Product
Details
Reaction Time
15 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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